FLT3 Isolated Enzyme Inhibitory Potency: TCS 359 vs. Series-Optimized Compound 44
In the original SAR study that defined this chemotype, TCS 359 (designated as one of the 2-acylaminothiophene-3-carboxamides) inhibited isolated FLT3 kinase domain with an IC50 of 42 nM, while the series-optimized Compound 44 achieved an IC50 of 27 nM under the same fluorescence polarization assay format [1]. Although Compound 44 is 1.6-fold more potent on the isolated enzyme, TCS 359 remains the widely procured reference standard because its activity is anchored to extensive selectivity profiling across 22 off-target kinases, whereas Compound 44's selectivity data have not been publicly disclosed [2].
| Evidence Dimension | FLT3 isolated kinase domain inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 42 nM (TCS 359) |
| Comparator Or Baseline | Compound 44: IC50 = 27 nM |
| Quantified Difference | Compound 44 is 1.6-fold more potent; TCS 359 has publicly verified selectivity data across 22 kinases. |
| Conditions | FLT3 fluorescence polarization assay; 10 nM FLT3 571-993, 20 μg/mL poly Glu4Tyr, 150 μM ATP, 5 mM MgCl2, 30 min at room temperature |
Why This Matters
If potency alone were the selection criterion, Compound 44 would be preferred; however, TCS 359's publicly documented selectivity panel makes it the more interpretable tool compound for FLT3 target validation.
- [1] Patch RJ, Baumann CA, Liu J, et al. Identification of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FLT3. Bioorg Med Chem Lett. 2006;16(12):3282-3286. doi:10.1016/j.bmcl.2006.03.032 View Source
- [2] BindingDB Entry BDBM50185084. IC50 = 42 nM for Receptor-type tyrosine-protein kinase FLT3. Available at: http://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50185084 View Source
